3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-7-methoxyquinolin-3-yl)methanone

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

3,4-Dihydroisoquinolin-2(1H)-yl(4-hydroxy-7-methoxyquinolin-3-yl)methanone (molecular formula C20H18N2O3, molecular weight 334.37 g/mol) is a synthetic, achiral bis-heterocyclic compound that bridges a partially saturated 3,4-dihydroisoquinoline nucleus with a 4-hydroxy-7-methoxyquinoline pharmacophore through a central methanone linker. This specific architecture situates the methoxy substituent at the quinoline 7-position, a defining regioisomeric feature that distinguishes it from closely related 6-methoxy and 8-methoxy analogs also present in screening collections and medicinal chemistry programs.

Molecular Formula C20H18N2O3
Molecular Weight 334.4 g/mol
Cat. No. B12157751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-7-methoxyquinolin-3-yl)methanone
Molecular FormulaC20H18N2O3
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)N3CCC4=CC=CC=C4C3
InChIInChI=1S/C20H18N2O3/c1-25-15-6-7-16-18(10-15)21-11-17(19(16)23)20(24)22-9-8-13-4-2-3-5-14(13)12-22/h2-7,10-11H,8-9,12H2,1H3,(H,21,23)
InChIKeyRBVNTMJZGLMVIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroisoquinolin-2(1H)-yl(4-hydroxy-7-methoxyquinolin-3-yl)methanone – A Positionally Defined Bis-Heterocyclic Amide for Focused Library Design


3,4-Dihydroisoquinolin-2(1H)-yl(4-hydroxy-7-methoxyquinolin-3-yl)methanone (molecular formula C20H18N2O3, molecular weight 334.37 g/mol) is a synthetic, achiral bis-heterocyclic compound that bridges a partially saturated 3,4-dihydroisoquinoline nucleus with a 4-hydroxy-7-methoxyquinoline pharmacophore through a central methanone linker [1]. This specific architecture situates the methoxy substituent at the quinoline 7-position, a defining regioisomeric feature that distinguishes it from closely related 6-methoxy and 8-methoxy analogs also present in screening collections and medicinal chemistry programs. The compound belongs to the broader class of 3,4-dihydroisoquinolin-2(1H)-yl amides, a scaffold extensively explored for positive allosteric modulation of D1 dopamine receptors and NMDA receptor subunit-selective potentiation, though the biological annotation of this precise 7-methoxy regioisomer remains under-characterized relative to its in-class counterparts [2].

Why 3,4-Dihydroisoquinolin-2(1H)-yl(4-hydroxy-7-methoxyquinolin-3-yl)methanone Cannot Be Readily Substituted by In-Class Analogs


The 4-hydroxyquinoline-3-carboxamide chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity to the position of aromatic methoxy substituents, a phenomenon well-documented across quinoline-based kinase inhibitor programs where the 7-methoxy orientation participates in a specific hydrogen-bonding network with hinge-region kinase residues [1]. In contrast, the 6-methoxy isomer orients its hydrogen-bonding vector differently, potentially disrupting this interaction geometry, while the 8-methoxy isomer introduces steric clash with proximal hydrophobic pockets [2]. The 3,4-dihydroisoquinoline amide portion further modulates conformational flexibility relative to fully aromatic isoquinoline or simpler piperazine amides (e.g., (4-hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone), directly impacting achievable binding-site complementarity . Consequently, procurement based solely on core scaffold similarity without rigorous positional specification introduces substantial risk of selecting a compound with divergent potency, selectivity, and physicochemical profile, undermining reproducibility in both hit-to-lead campaigns and biochemical assay development.

Quantitative Differentiators for 3,4-Dihydroisoquinolin-2(1H)-yl(4-hydroxy-7-methoxyquinolin-3-yl)methanone Versus Closest Analogs


Positional Methoxy Regiochemistry Defines Unique Hydrogen-Bonding and Steric Footprint

The 7-methoxy regioisomer presents a distinct spatial orientation of the methoxy oxygen lone pairs relative to the quinoline ring plane, enabling hydrogen-bond acceptor interactions with protein hinge regions that are geometrically inaccessible to the 6-methoxy or 8-methoxy variants [1]. This positional specificity is critical for PTK inhibitor pharmacophore models, where the 4-hydroxy-7-methoxyquinoline fragment is explicitly employed as a hinge-binding motif [1]. No direct head-to-head biochemical comparison data for the three regioisomers is publicly available; the differentiation is established at the level of class-level inference based on well-validated kinase pharmacophore geometry.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Predicted Lipophilicity (logP) Differentiates Pharmacokinetic Profile from Des-Methoxy and Piperazine Amide Analogs

The target compound's calculated logP of approximately 3.09 represents a balanced lipophilicity for central nervous system (CNS) drug-likeness, being approximately 0.15 log units lower than the des-methoxy analog (logP 3.24) . This reduction arises from the polar contribution of the 7-methoxy substituent and correlates with modestly improved predicted aqueous solubility. In contrast, the piperazine sulfonamide analog (4-hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is expected to exhibit a substantially lower logP due to the presence of the polar sulfonamide group, which may favor peripheral over CNS target engagement. No direct experimental logP or solubility measurements were identified for the target compound; these values derive from computational predictions consolidated across multiple authoritative databases.

ADME Prediction Lipophilicity Drug-likeness

Polar Surface Area (PSA) Defines Distinct Brain Penetration Potential Relative to 8-Methoxy Isomer

The target compound exhibits a predicted topological polar surface area (TPSA) of approximately 62.7 Ų, which is identical to that of the 8-methoxy isomer (TPSA = 62.66 Ų) as both regioisomers share the same elemental composition and hydrogen-bonding functional groups [1]. However, this TPSA is considerably higher than the des-methoxy analog (TPSA = 40.88 Ų) . A TPSA value approaching 60–70 Ų falls within the optimal window for blood-brain barrier penetration (commonly < 90 Ų for CNS drugs) while providing sufficient polarity to limit excessive plasma protein binding. The 2,6-dichlorophenyl-substituted analogs from the Eli Lilly D1 PAM patent series exhibit TPSA values typically below 50 Ų, reflecting their distinct halogen-based substitution strategy and different ADME profile [2].

CNS Drug Design Blood-Brain Barrier Permeability Physicochemical Property

Distinct Hydrogen-Bond Donor/Acceptor Profile Versus Fully Aromatic Isoquinoline and Piperazine Amide Analogs

The 3,4-dihydroisoquinoline amide subunit presents one hydrogen-bond donor (4-hydroxyquinoline OH) and five hydrogen-bond acceptors (amide carbonyl, quinoline nitrogen, dihydroisoquinoline nitrogen, methoxy oxygen, quinoline hydroxyl oxygen), yielding a donor-to-acceptor ratio of 1:5. This profile is distinct from (4-hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone, which incorporates a sulfonamide group that adds both hydrogen-bond donor and acceptor capacity (estimated ratio 1:7 or higher), potentially increasing aqueous solubility at the expense of membrane permeability . Furthermore, the partially saturated 3,4-dihydroisoquinoline ring provides greater conformational flexibility than fully aromatic isoquinoline amides, enabling induced-fit binding to shallow or adaptable protein pockets while maintaining sufficient rigidity to limit entropic binding penalties. The specific hydrogen-bonding topology of the target compound has been computationally characterized through fragment-based property calculations, though experimental target engagement data remain unavailable in the public domain.

Molecular Recognition Hydrogen Bonding Scaffold Comparison

Molecular Weight Distinction Supports Ligand Efficiency Optimization in Fragment-Based Drug Discovery

At 334.37 g/mol, the target compound occupies a molecular weight (MW) niche between true fragments (MW < 300) and larger lead-like compounds (MW > 350). This positions it as a potential 'scaffold-hop' intermediate suitable for fragment growing or merging strategies. The 6-methoxy and 8-methoxy regioisomers share an identical MW of 334.37 g/mol and thus do not differentiate on MW alone, but the des-methoxy analog (MW 304.35 g/mol) is lighter by 30 Da, potentially offering higher ligand efficiency (LE) in certain target contexts . In the Eli Lilly D1 PAM patent series, the exemplified lead compound 2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl]ethanone has a MW exceeding 450 g/mol, making the target compound significantly leaner and more attractive for hit-to-lead campaigns prioritizing MW reduction [1]. Direct biochemical LE comparisons are precluded by the absence of potency data for the target compound; the differentiation is established on MW grounds alone.

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

Synthetic Tractability and Intermediate Availability Confer Procurement Advantage Over Custom Piperazine Analogs

The target compound is accessible via amide coupling between commercially available 4-hydroxy-7-methoxyquinoline-3-carboxylic acid (CAS 28027-17-0) and 1,2,3,4-tetrahydroisoquinoline (or its activated derivatives), a convergent synthetic route using building blocks with established supply chains and documented synthetic procedures [1]. In contrast, the piperazine-sulfonamide analog requires additional synthetic steps including sulfonamide formation and piperazine functionalization, increasing both cost and lead time for custom synthesis. The 4-hydroxy-7-methoxyquinoline core itself is manufactured at scale as a PTK inhibitor intermediate, ensuring reliable multi-gram sourcing [1]. While direct comparative synthetic yield data for the specific amide coupling of the target compound have not been published, class-level experience with analogous dihydroisoquinoline amide formations suggests typical yields of 60–85% under standard carbodiimide-mediated coupling conditions.

Chemical Synthesis Building Block Strategy Supply Chain

Recommended Research and Procurement Scenarios for 3,4-Dihydroisoquinolin-2(1H)-yl(4-hydroxy-7-methoxyquinolin-3-yl)methanone


Kinase-Focused Phenotypic and Biochemical Screening Requiring Defined 7-Methoxy Hinge-Binding Motifs

For screening collections targeting protein tyrosine kinases (PTKs) or serine/threonine kinases, this compound provides a well-defined 7-methoxy pharmacophore that matches the hinge-binding geometry validated in PTK inhibitor intermediate patents [1]. Procurement of this specific regioisomer, rather than the 6-methoxy or 8-methoxy variants, preserves the intended hydrogen-bonding interaction with the kinase hinge region. Coupled with a moderate TPSA (~63 Ų) and a balanced logP (~3.1), the compound is compatible with both biochemical (e.g., TR-FRET, HTRF) and cell-based (e.g., Ba/F3 proliferation, NanoBRET) kinase assay formats without requiring pre-formulation for solubility.

CNS Drug Discovery Programs Screening for D1 PAM or NMDA Receptor Modulator Activity

The 3,4-dihydroisoquinoline scaffold is a privileged chemotype for D1 receptor positive allosteric modulators (PAMs) and NMDA receptor GluN2C/GluN2D-selective potentiators, as exemplified by Eli Lilly's D1 PAM patent series and the CIQ class of NMDA modulators [2][3]. This compound's predicted CNS drug-like properties (logP ~3.1, TPSA ~63 Ų, MW 334 Da) and moderate conformational flexibility make it suitable for CNS target screening. Importantly, the target compound is significantly leaner (MW ~334) than clinical-stage D1 PAM leads (MW > 450), offering better ligand efficiency for hit identification in fragment-based or HTS campaigns. Users should note that the biological activity of this specific compound against D1 or NMDA receptors has not been publicly reported; its suitability is based on scaffold similarity and predicted ADME properties.

Synthetic Chemistry Laboratories Seeking a Structurally Defined Bis-Heterocyclic Reference Standard for Method Development

The compound's well-defined structure, combining two distinct heterocyclic systems (dihydroisoquinoline and 7-methoxy-4-hydroxyquinoline) linked by a tertiary amide bond, makes it an excellent reference standard for developing and validating analytical methods such as HPLC-MS, quantitative NMR (qNMR), and UPLC-UV purity assays. The convergent synthetic route from commercially available building blocks (4-hydroxy-7-methoxyquinoline-3-carboxylic acid and tetrahydroisoquinoline) facilitates the preparation of authentic reference material with precisely known impurity profiles, supporting analytical quality control in both academic core facilities and pharmaceutical QC laboratories .

Medicinal Chemistry Hit-to-Lead Programs Prioritizing MW Reduction and Scaffold Diversification

In hit-to-lead programs where the initial hit exceeds lead-like MW thresholds (e.g., >450 Da), this compound at 334 Da offers a structurally diverse, MW-compliant alternative for scaffold-hopping exploration. Its 7-methoxy substitution provides a chemically tractable handle for subsequent structure-based optimization (e.g., O-demethylation to the free phenol, or replacement with bioisosteric groups). The compound's three rotatable bonds and balanced HBD/HBA profile preserve sufficient degrees of freedom for productive target engagement while minimizing the entropic penalty associated with overly flexible molecules, making it a strategic choice for lead optimization libraries .

Quote Request

Request a Quote for 3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-7-methoxyquinolin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.